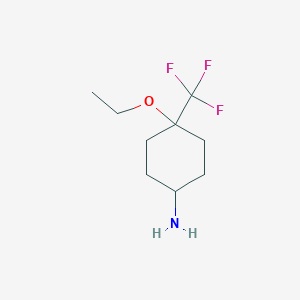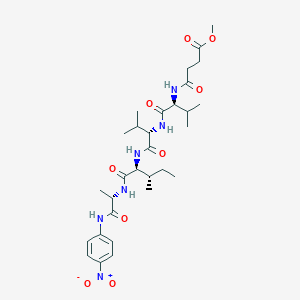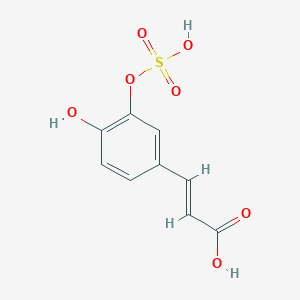
Ethyl 2-(1-fluorocyclobutyl)acetate
Overview
Description
Ethyl 2-(1-fluorocyclobutyl)acetate is an organic compound that contains an ester functional group . It has a CAS Number of 1445951-04-1 and a linear formula of C8H13FO2 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for Ethyl 2-(1-fluorocyclobutyl)acetate is1S/C8H13FO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6H2,1H3 . This indicates that the molecule consists of a cyclobutyl ring with a fluorine atom attached, linked to an acetate group via an ethyl bridge. Physical And Chemical Properties Analysis
Ethyl 2-(1-fluorocyclobutyl)acetate has a molecular weight of 160.19 . It is a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(1-fluorocyclobutyl)acetate, while not directly mentioned in the reviewed literature, is structurally related to compounds that have been synthesized and characterized for various applications. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves complex cyclohexene derivatives that are characterized using techniques such as FT-IR, UV-Visible, and X-ray diffraction, highlighting the chemical versatility and potential for modifications in similar fluorinated compounds (Sapnakumari et al., 2014).
Medicinal Chemistry Applications
Research in medicinal chemistry often explores fluorinated compounds for their unique biological activities. A study synthesized a quinazolinone-based derivative with a fluoro-phenyl component, showing potent cytotoxic activity against various cancer cell lines, demonstrating the potential of fluorinated compounds in drug development (Riadi et al., 2021).
Material Science and Electrochemistry
Fluorinated ethyl acetates, such as 2-fluoroethyl acetate, have been investigated for their physical and electrochemical properties, particularly in applications like lithium secondary batteries. These studies showcase the impact of fluorination on solvent properties, which could be relevant for designing new materials and electrolytes in energy storage technologies (Nambu & Sasaki, 2015).
Environmental and Analytical Chemistry
Ethyl acetate and its derivatives are utilized in analytical chemistry for extracting and detecting compounds in complex matrices. Techniques such as dispersive liquid–liquid microextraction have been developed using ethyl acetate for the determination of tetracyclines in water samples, highlighting the role of ethyl acetate in enhancing analytical methodologies (Du et al., 2014).
Bioactive Compound Synthesis
The synthesis and evaluation of bioactive compounds often involve ethyl acetate derivatives. For instance, thiazole derivatives with ethyl ester functionalities have shown significant antiamoebic activity and low cytotoxicity, suggesting their potential as safe and effective antimicrobial agents (Shirai et al., 2013).
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(1-fluorocyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOSXYZBAABSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-fluorocyclobutyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)


![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)





